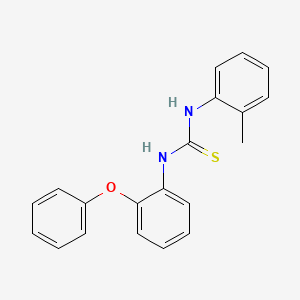
N,N'-1,3-phenylenebis(3-methylbutanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,3-phenylenebis(3-methylbutanamide) is a chemical compound that is commonly referred to as PBMB. This compound has been widely studied for its potential applications in various scientific research fields. PBMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
PBMB has been studied for its potential applications in various scientific research fields. One of the most promising applications of PBMB is in the field of cancer research. PBMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PBMB has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
PBMB has also been studied for its potential applications in the field of neuroscience. PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, making it a potential treatment for neurological disorders such as depression and anxiety.
作用機序
The mechanism of action of PBMB is not fully understood. However, it is believed that PBMB exerts its effects by modulating the activity of certain enzymes and receptors in the body. PBMB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
PBMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PBMB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. PBMB has also been shown to enhance the cytotoxicity of certain chemotherapeutic agents.
In addition to its effects on cancer cells, PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in vitro. PBMB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using PBMB in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, PBMB has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using PBMB in lab experiments is that its mechanism of action is not fully understood. Additionally, PBMB has been shown to have variable effects depending on the cell type and experimental conditions used.
将来の方向性
There are a number of future directions for research on PBMB. One area of future research is to better understand the mechanism of action of PBMB. Additionally, further studies are needed to determine the optimal conditions for using PBMB as an adjuvant therapy for cancer treatment.
Another area of future research is to explore the potential applications of PBMB in the field of neuroscience. Further studies are needed to determine the optimal conditions for using PBMB as a treatment for neurological disorders such as depression and anxiety.
In conclusion, PBMB is a promising compound that has potential applications in various scientific research fields. Further research is needed to better understand its mechanism of action and to determine the optimal conditions for using PBMB in lab experiments and as a potential therapy for cancer and neurological disorders.
合成法
PBMB can be synthesized by reacting 1,3-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields PBMB as a white crystalline solid with a yield of approximately 70%.
特性
IUPAC Name |
3-methyl-N-[3-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)8-15(19)17-13-6-5-7-14(10-13)18-16(20)9-12(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYGQFAGUDRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis(3-methylbutanamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)



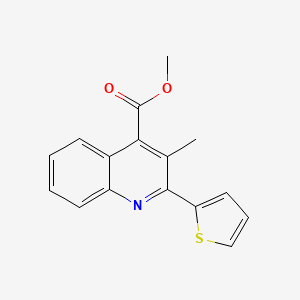
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
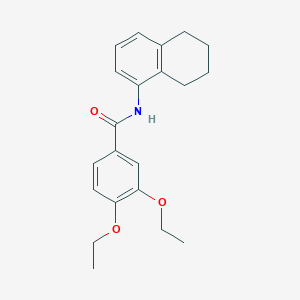
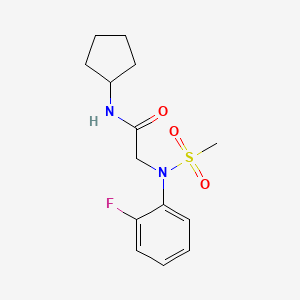
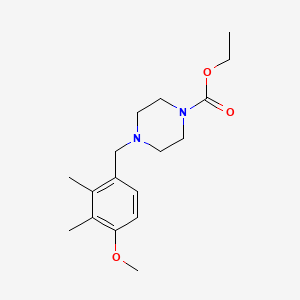
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
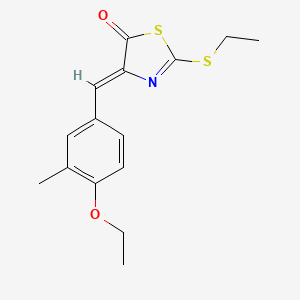
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
